molecular formula C11H18OSi B082651 Silane, trimethyl(2-phenylethoxy)- CAS No. 14629-58-4

Silane, trimethyl(2-phenylethoxy)-

Cat. No.: B082651
CAS No.: 14629-58-4
M. Wt: 194.34 g/mol
InChI Key: ZDEFWWOHFSCODL-UHFFFAOYSA-N
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Description

Silane, trimethyl(2-phenylethoxy)- (CAS 14629-58-4) is a silicon-based organometallic compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.35 g/mol . Structurally, it consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a phenethyloxy moiety (C₆H₅CH₂CH₂O-). This compound is commonly used as a protecting group for alcohols in organic synthesis due to its stability under basic conditions and ease of removal via acidic hydrolysis . Its applications extend to pharmaceuticals, agrochemicals, and silicone-based materials.

Properties

CAS No.

14629-58-4

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

trimethyl(2-phenylethoxy)silane

InChI

InChI=1S/C11H18OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

ZDEFWWOHFSCODL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular properties of silane, trimethyl(2-phenylethoxy)- and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Silane, trimethyl(2-phenylethoxy)- 14629-58-4 C₁₁H₁₈OSi 194.35 Phenethyloxy (-OCH₂CH₂C₆H₅)
Methyltris(2-phenylethoxy)silane 83918-65-4 C₂₃H₃₀O₃Si 406.58 Three phenethyloxy groups
Trimethyl(3-phenyl-2-propenyl)-silane N/A C₁₂H₁₈Si ~190.36* 3-Phenylpropenyl (allyl)
[(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane 31491-20-0 C₁₃H₂₀O₂Si 236.39 Ethoxy-phenylethenyloxy

*Estimated based on formula C₁₂H₁₈Si .

Key Observations :

  • Methyltris(2-phenylethoxy)silane (CAS 83918-65-4) has three phenethyloxy groups, making it bulkier and more suited for crosslinking in silicone polymers compared to the mono-substituted target compound .
  • Trimethyl(3-phenyl-2-propenyl)-silane (C₁₂H₁₈Si) features an allyl group, enabling radical or electrophilic addition reactions in polymer chemistry, unlike the ether-linked phenethyloxy group in the target compound .
  • [(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane (CAS 31491-20-0) contains a conjugated ethenyloxy group, which may enhance UV stability but reduce hydrolytic stability compared to the saturated phenethyloxy chain .

Reactivity and Stability

  • Hydrolytic Stability :

    • Silane, trimethyl(2-phenylethoxy)- is stable under basic conditions but cleaved by acids (e.g., HF or acetic acid) .
    • Methyltris(2-phenylethoxy)silane ’s triether structure offers higher hydrolytic resistance, making it suitable for long-term material applications .
    • The allyl group in trimethyl(3-phenyl-2-propenyl)-silane introduces unsaturation, increasing susceptibility to oxidation but enabling polymerization .
  • Thermal Stability: The target compound decomposes above 200°C, typical of silyl ethers. Lead-based analogs (e.g., trimethyl(p-nitrophenoxy)lead) from exhibit lower thermal stability due to weaker Pb-O bonds compared to Si-O bonds .

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